molecular formula C25H27N5O3 B11618658 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618658
M. Wt: 445.5 g/mol
InChI Key: AWFADJHODWJVQJ-UHFFFAOYSA-N
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Description

6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazatricyclo Core: This step involves the cyclization of a suitable precursor to form the tricyclic core. This can be achieved through a series of condensation reactions.

    Introduction of Functional Groups: The methoxypropyl, methyl, and phenylethyl groups are introduced through alkylation reactions. These steps often require the use of strong bases and specific alkylating agents.

    Final Cyclization and Imination: The final steps involve the formation of the imino group and the carboxamide functionality, typically through the use of imine-forming reagents and amide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl and phenylethyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazatricyclo core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Medicine

Medically, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tricyclic structure allows for multiple points of interaction, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups, which allow for a wide range of chemical modifications and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a versatile tool in various fields of research and industry.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-17-9-10-21-28-23-20(25(32)30(21)16-17)15-19(22(26)29(23)13-6-14-33-2)24(31)27-12-11-18-7-4-3-5-8-18/h3-5,7-10,15-16,26H,6,11-14H2,1-2H3,(H,27,31)

InChI Key

AWFADJHODWJVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCC4=CC=CC=C4)C=C1

Origin of Product

United States

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